![molecular formula C20H21BrN4O2S B2565138 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)hexanamide CAS No. 422288-34-4](/img/structure/B2565138.png)
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)hexanamide is a useful research compound. Its molecular formula is C20H21BrN4O2S and its molecular weight is 461.38. The purity is usually 95%.
BenchChem offers high-quality 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
While specific applications for the compound “6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)hexanamide” are not readily available in the literature, we can infer potential applications based on the general biological activities of quinazolinone and quinazoline derivatives. Here’s a comprehensive analysis focusing on six unique applications:
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. They can inhibit various kinases involved in tumor growth and metastasis. For instance, compounds like erlotinib and gefitinib, which are quinazoline derivatives, are used in treating lung and pancreatic cancers . The bromo and sulfanylidene groups in the compound could potentially enhance its anticancer activity by increasing its affinity for kinase enzymes.
Antimicrobial Activity
The structural complexity of quinazolinones allows them to interact with bacterial enzymes and inhibit their function. This makes them excellent candidates for developing new antibiotics, especially in the face of rising antibiotic resistance . The hexanamide moiety could potentially be modified to target specific bacterial strains.
Anti-inflammatory and Analgesic Effects
Quinazolinone derivatives exhibit significant anti-inflammatory and analgesic effects. They modulate the body’s inflammatory response and can be used to treat conditions like arthritis . The compound’s ability to interact with pyridine receptors may contribute to these effects.
Anticonvulsant Properties
These derivatives are known to possess anticonvulsant properties, making them potential candidates for treating epilepsy and other seizure disorders . The presence of a bromo group in the compound could influence its interaction with neuronal receptors.
Antiviral and Antifungal Applications
Quinazolinones have shown activity against various viral and fungal pathogens. Their mechanism of action often involves inhibiting the replication process of the pathogens . The compound’s structural features could be fine-tuned to enhance its selectivity and potency against specific viruses or fungi.
Neuroprotective Effects
Quinazolinones can have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Parkinson’s disease . The compound’s ability to cross the blood-brain barrier could be enhanced by its lipophilic substituents.
Antidiabetic Activity
These compounds have been explored for their antidiabetic activity, as they can modulate insulin signaling pathways . The specific interactions of the compound’s substituents with insulin receptors could be investigated for this application.
properties
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4O2S/c21-15-7-8-17-16(11-15)19(27)25(20(28)24-17)10-3-1-2-6-18(26)23-13-14-5-4-9-22-12-14/h4-5,7-9,11-12H,1-3,6,10,13H2,(H,23,26)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTYCLXSFAPSDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)hexanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.